2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide
説明
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a structurally complex acetamide derivative featuring a dihydropteridinone core substituted with a 4-chlorobenzyl group and linked to a 2,6-dimethylphenyl moiety via an acetamide bridge. The presence of the 2,6-dimethylphenyl group is a recurring motif in bioactive molecules, often enhancing steric bulk and influencing receptor interactions .
特性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-14-4-3-5-15(2)19(14)27-18(30)13-28-21-20(25-10-11-26-21)22(31)29(23(28)32)12-16-6-8-17(24)9-7-16/h3-11H,12-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJOPRTUKGWXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dihydropteridinone core, which differentiates it from other acetamide derivatives. Key comparisons include:
- Core Heterocycles: The dihydropteridinone core in the target compound contrasts with pyrazolone (e.g., ) or azepine (e.g., ) cores in analogs. Dihydropteridinones are less common in reported studies but may confer distinct electronic or steric properties influencing solubility or metabolic stability.
- The 2,6-dimethylphenyl group, shared with the hexahydroazepine derivative , likely contributes to steric hindrance, possibly modulating receptor binding or reducing metabolic degradation.
Physicochemical and Conformational Properties
- Hydrogen Bonding and Crystal Packing : In analogs like the dichlorophenyl-pyrazolone acetamide , N–H⋯O hydrogen bonding forms dimers with R₂²(10) motifs. The target compound’s amide group may exhibit similar intermolecular interactions, though conformational differences (e.g., dihedral angles between aromatic rings) could alter packing efficiency.
- Solubility: The dihydropteridinone core, with its polar carbonyl groups, may improve aqueous solubility compared to purely aromatic analogs like alachlor .
Q & A
Q. What are the key structural features and physicochemical properties of this compound?
The compound contains a pyrido[3,2-d]pyrimidine scaffold substituted with a 4-chlorobenzyl group and an N-(2,6-dimethylphenyl)acetamide moiety. Key properties include:
Q. What are the recommended synthetic routes for this compound?
Synthesis involves multi-step protocols:
- Core formation : Cyclization of pyrimidine precursors with 4-chlorobenzyl groups under reflux conditions (e.g., DMF as solvent, 80–100°C).
- Acetamide coupling : Reaction of the pyrido-pyrimidine intermediate with 2,6-dimethylphenyl isocyanate or via nucleophilic substitution with chloroacetamide derivatives.
- Optimization : Catalysts like DMAP or DCC improve yield (70–85%), with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound’s stability assessed under experimental conditions?
Stability studies use:
- HPLC-PDA to monitor degradation in solvents (DMSO, PBS) over 24–72 hours.
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C).
- Light sensitivity tests under UV-Vis exposure (λ = 254–365 nm) to identify photodegradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Dose-response validation : Replicate assays across ≥3 independent experiments with internal controls (e.g., staurosporine for cytotoxicity).
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity to proposed targets (e.g., kinase domains).
- Meta-analysis : Compare data with structural analogs (Table 1) to identify substituent-dependent trends .
Table 1 : Bioactivity of Structural Analogs
| Compound Substituents | Target | IC₅₀ (µM) |
|---|---|---|
| 4-Chlorobenzyl, 2,6-dimethylphenyl | Kinase X | 0.12 |
| 4-Fluorobenzyl, 3-chlorophenyl | Kinase Y | 1.8 |
| Unsubstituted benzyl | Inactive | >50 |
| Data from SAR studies of pyrido-pyrimidine derivatives . |
Q. What experimental designs are optimal for elucidating its mechanism of action?
- Proteomics : Combine affinity pull-down assays with LC-MS/MS to identify protein interactors.
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) in cell lines to observe rescue phenotypes.
- Metabolomics : Track changes in metabolic pathways (e.g., ATP levels) via GC-MS or NMR-based flux analysis .
Q. How can researchers improve selectivity against off-target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target vs. off-target binding pockets. Focus on steric clashes with bulky substituents (e.g., 2,6-dimethylphenyl).
- Fragment-based optimization : Introduce polar groups (e.g., -OH, -NH₂) to enhance hydrogen bonding with conserved residues in the target .
Q. What strategies address low solubility in aqueous buffers for in vivo studies?
- Prodrug synthesis : Modify the acetamide group with enzymatically cleavable motifs (e.g., esterase-sensitive linkers).
- Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric micelles (size: 50–150 nm) to improve bioavailability .
Methodological Notes
- Contraindicated techniques : Avoid reliance on commercial databases (e.g., BenchChem) for bioactivity data due to inconsistent validation .
- Critical parameters : Monitor reaction pH (<7.0) during synthesis to prevent hydrolysis of the dioxo-pyrimidine ring .
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